N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide
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Overview
Description
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, an ethoxyphenyl group, and a methylbenzamide moiety, making it a unique molecule with interesting chemical properties.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Preparation Methods
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyphenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the pyrrolidinone ring. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the corresponding alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to achieve the desired products
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of prostaglandin G/H synthase, affecting inflammation pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can be compared with similar compounds such as:
Phenacetin: Known for its analgesic and antipyretic properties, phenacetin shares the ethoxyphenyl group but differs in its overall structure and pharmacological effects.
N-Pyrrolidino Etonitazene: A novel opioid with a pyrrolidinone ring, it has different pharmacological properties and applications.
Diphenyl-N-heteroaromatic compounds: These compounds have similar structural features but vary in their biological activities and uses .
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-10-8-17(9-11-18)22-13-16(12-19(22)23)21-20(24)15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYWQEQPQXEQMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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